![molecular formula C14H20ClN3O B1349443 1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one CAS No. 701220-40-8](/img/structure/B1349443.png)

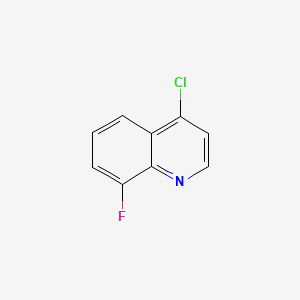

1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one

Übersicht

Beschreibung

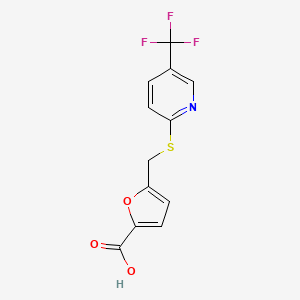

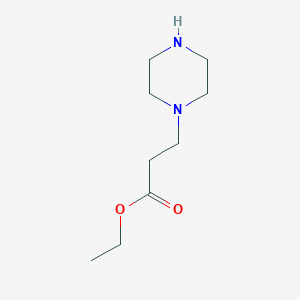

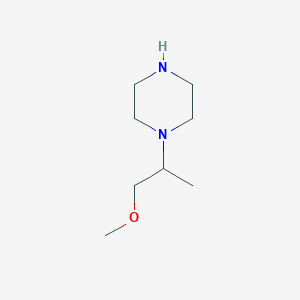

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs. Piperazine derivatives often exhibit a wide range of biological activities, including antifungal, antibacterial, and antipsychotic effects .

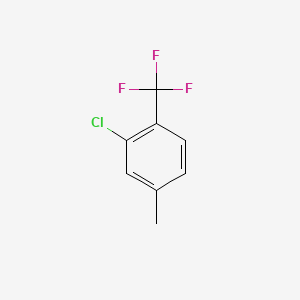

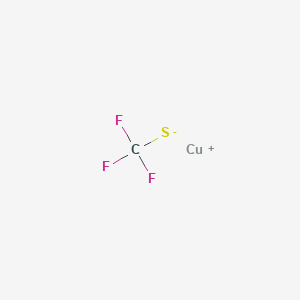

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. They can participate in reactions such as acylation, alkylation, and substitution .Wissenschaftliche Forschungsanwendungen

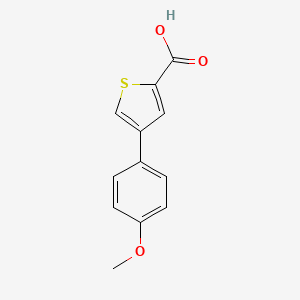

Antitumor Activity

- Synthesis and Antitumor Activity of Piperazine-Based Compounds : Studies have demonstrated the synthesis of piperazine derivatives, including compounds similar to the one of interest, showing potential antitumor activities. These compounds are evaluated for their effect on tumor DNA methylation processes, indicating their possible role in cancer therapy through epigenetic modulation (Hakobyan et al., 2020). Additionally, other research has focused on synthesizing triazine derivatives with piperazine moieties, which have shown promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

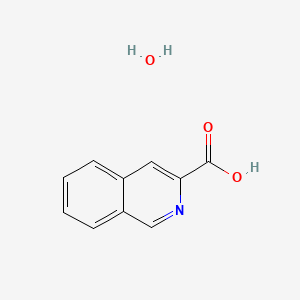

Antimicrobial Activities

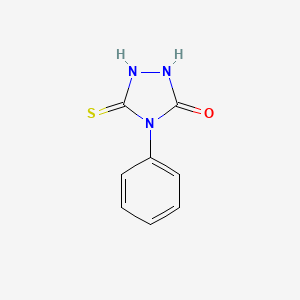

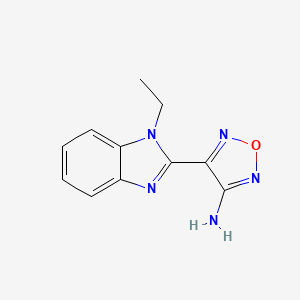

- New Triazole Derivatives with Antimicrobial Activities : The synthesis of novel triazole derivatives incorporating piperazine groups has been explored, with some compounds exhibiting good to moderate antimicrobial activities against various microorganisms. This research suggests the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Receptor Modulation

- Allosteric Enhancers of the A1 Adenosine Receptor : Research into piperazine derivatives has also extended to their potential as allosteric enhancers for the A1 adenosine receptor, with specific substitutions on the piperazine ring influencing their activity. This highlights the versatility of piperazine-based compounds in modulating receptor functions, which could be beneficial in treating various neurological and cardiovascular disorders (Romagnoli et al., 2008).

Eigenschaften

IUPAC Name |

1-[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-7-5-17(6-8-18)13-4-3-11(16)9-12(13)15/h3-4,9-10H,5-8,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBYAZKZDQWCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359080 | |

| Record name | 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl]amine | |

CAS RN |

701220-40-8 | |

| Record name | 1-(4-(4-amino-2-chlorophenyl)piperazin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.